Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide is a heterocyclic aromatic organic compound It is characterized by the presence of a pyridine ring substituted with a phenylmethylsulfonyl group and an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide can be achieved through several methods. One common approach involves the [4 + 2] cycloaddition reactions of 1-azadienes with 2-carbon π-components . This method utilizes thermal pericyclic or hetero-Diels Alder reactions and transition metal-catalyzed formal cycloaddition reactions. Another approach involves the use of magnetically recoverable catalysts, which can be readily separated from the reaction medium using an external magnet .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of magnetically recoverable nano-catalysts is particularly advantageous due to their high surface area, simple preparation, and modification .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide undergoes various types of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and oxidation .
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include Cl₂, Br₂, H₂SO₄, and HOCl.
Nucleophilic Substitution: Reactions with carbonyl, imidoyl, and vinyl compounds using pyridine as a neutral nucleophile.
Oxidation: Pyridine can be oxidized to form N-oxide derivatives.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as COX-1 and COX-2, thereby reducing the generation of prostaglandin E₂ (PGE₂) and exhibiting anti-inflammatory effects . Additionally, its nucleophilic substitution reactions involve the formation of transition states with mixed orbitals originating from the nucleophile and the substrate .
Comparison with Similar Compounds
Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide can be compared with other similar compounds, such as pyrrolidine and its derivatives . While pyrrolidine is a five-membered nitrogen heterocycle, pyridine is a six-membered ring with a nitrogen atom. The presence of the phenylmethylsulfonyl group and the oxide group in this compound gives it unique chemical properties and reactivity compared to other pyridine derivatives .
List of Similar Compounds
- Pyrrolidine
- Pyrrole
- Cyclopentane
- Pyridine derivatives with different substituents
Properties
CAS No. |
14694-58-7 |
---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-benzylsulfonyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H11NO3S/c14-13-9-5-4-8-12(13)17(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
PSMJATBJEWJPHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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